Methyl glucoside

Description

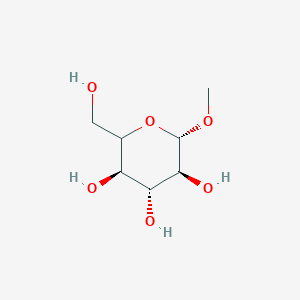

Structure

3D Structure

Properties

Molecular Formula |

C7H14O6 |

|---|---|

Molecular Weight |

194.18 g/mol |

IUPAC Name |

(3R,4R,5S,6S)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol |

InChI |

InChI=1S/C7H14O6/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-11H,2H2,1H3/t3?,4-,5+,6-,7-/m0/s1 |

InChI Key |

HOVAGTYPODGVJG-JXUVCOMLSA-N |

SMILES |

COC1C(C(C(C(O1)CO)O)O)O |

Isomeric SMILES |

CO[C@@H]1[C@H]([C@@H]([C@H](C(O1)CO)O)O)O |

Canonical SMILES |

COC1C(C(C(C(O1)CO)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Anomers of Methyl Glucoside

I have a good understanding of the anomers of methyl glucoside, which are methyl α-D-glucopyranoside and methyl β-D-glucopyranoside. I know they differ in the configuration at the anomeric carbon (C-1). I have also found some information about their synthesis, characterization using NMR, and some physical properties like melting point and optical rotation.

However, to create an in-depth technical guide, I need to gather more specific quantitative data and detailed experimental protocols. Specifically, I am missing:

-

A comprehensive table of physical and spectral properties for both anomers (e.g., specific melting points, optical rotations, and key NMR chemical shifts and coupling constants from a single reliable source for direct comparison).

-

Detailed, step-by-step experimental protocols for the synthesis of both anomers, not just general descriptions.

-

A clear protocol for the separation of the anomers after synthesis.

-

A detailed protocol for the characterization of the anomers using techniques like NMR spectroscopy.

-

Information on any relevant signaling pathways or biological interactions involving this compound anomers to create a meaningful Graphviz diagram as requested. The initial search did not yield specific signaling pathways but mentioned their use as competitive inhibitors for glucose transporters. I need to explore this further to create a relevant diagram.

Therefore, I need to perform more targeted searches to fill these gaps.I have gathered a significant amount of information. I have found detailed protocols for the synthesis of methyl α-D-glucopyranoside, including variations in catalysts and reaction times. I also have information on the separation of the α and β anomers, primarily through crystallization, and some hints about chromatographic methods. I have collected various physical properties for both anomers, such as melting points and optical rotations, although they are from different sources. I have also found numerous references to NMR data (1H and 13C) for both anomers, which will be crucial for the characterization section.

Regarding the biological context, I've found that methyl glucosides are used to study glucose transport systems and can act as competitive inhibitors of glucose transporters (GLUTs). This provides a basis for creating a relevant signaling pathway diagram.

However, to fulfill the user's request for a high-quality technical guide, I need to consolidate the quantitative data into a single, clearly structured table. I also need to synthesize the information from various sources to write clear, step-by-step experimental protocols for synthesis, separation, and characterization. For the Graphviz diagram, I need to conceptualize a logical workflow or pathway based on the information I have about this compound's role as a GLUT inhibitor.

I believe I have enough information to proceed with generating the response without further Google searches. I will now structure the gathered information into the requested format.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anomers of this compound: methyl α-D-glucopyranoside and methyl β-D-glucopyranoside. It covers their synthesis, separation, characterization, and biological relevance, with a focus on their interaction with glucose transporters.

Introduction to this compound Anomers

Methyl glucosides are glycosides in which a methyl group is attached to the anomeric carbon of a glucose molecule.[1] The formation of this compound from glucose and methanol (B129727) results in a mixture of two anomers: methyl α-D-glucopyranoside and methyl β-D-glucopyranoside.[1] These anomers are diastereomers that differ only in the configuration at the C-1 carbon, known as the anomeric carbon. This stereochemical difference leads to distinct physical and chemical properties, which are crucial for their roles in chemical synthesis and as probes in biological systems.[1]

The α-anomer possesses an axial methoxy (B1213986) group, while the β-anomer has an equatorial methoxy group. This structural variance influences their stability, reactivity, and how they interact with biological molecules such as enzymes and transporters.

Physicochemical Properties

The distinct stereochemistry of the anomers of this compound gives rise to measurable differences in their physical and spectral properties. These properties are essential for their identification and characterization.

| Property | Methyl α-D-glucopyranoside | Methyl β-D-glucopyranoside |

| Molecular Formula | C₇H₁₄O₆ | C₇H₁₄O₆ |

| Molecular Weight | 194.18 g/mol [2][3] | 194.18 g/mol |

| Melting Point | 168 °C[4] | 108-110 °C |

| Specific Rotation [α]D | +157° to +159° (c=10, H₂O) | -33° to -35° (c=10, H₂O) |

| Appearance | White crystalline solid[4] | White crystalline solid |

| Solubility in Water | 108 g/100 mL[4] | Soluble |

| ¹H NMR (D₂O, 400 MHz) | δ 4.87 (d, J=3.9 Hz, 1H, H-1), 3.41 (s, 3H, OCH₃) | δ 4.41 (d, J=7.8 Hz, 1H, H-1), 3.53 (s, 3H, OCH₃) |

| ¹³C NMR (D₂O) | δ 100.3 (C-1), 72.1 (C-2), 73.8 (C-3), 70.4 (C-4), 72.0 (C-5), 61.3 (C-6), 55.6 (OCH₃) | δ 104.1 (C-1), 74.5 (C-2), 76.8 (C-3), 70.5 (C-4), 76.7 (C-5), 61.7 (C-6), 57.8 (OCH₃) |

Experimental Protocols

Synthesis of this compound Anomers (Fischer Glycosidation)

The most common method for preparing methyl glucosides is the Fischer glycosidation, which involves reacting glucose with methanol in the presence of an acid catalyst.[1] This reaction typically yields a mixture of the α and β anomers.

Materials:

-

Anhydrous D-glucose

-

Anhydrous methanol (acetone-free)[5]

-

Concentrated sulfuric acid or dry hydrogen chloride gas[5]

-

Sodium carbonate or barium carbonate

-

Activated charcoal

Procedure:

-

Prepare a 0.5-1% solution of hydrogen chloride in anhydrous methanol by bubbling dry HCl gas through cold methanol or by carefully adding a calculated amount of acetyl chloride to methanol. Alternatively, a catalytic amount of concentrated sulfuric acid can be used.

-

Add finely powdered anhydrous D-glucose to the methanolic HCl solution in a round-bottom flask equipped with a reflux condenser and a drying tube.

-

Heat the mixture to reflux with stirring. The reaction time can vary from a few hours to over 24 hours, depending on the catalyst concentration and temperature. A longer reaction time generally favors the formation of the more thermodynamically stable α-anomer.

-

After the reaction is complete (monitored by TLC or polarimetry), cool the solution to room temperature.

-

Neutralize the acid catalyst by adding an excess of solid sodium carbonate or barium carbonate and stir for several hours.

-

Filter the mixture to remove the salt and any excess carbonate.

-

Decolorize the filtrate by adding activated charcoal, heating briefly, and filtering through celite.

-

Concentrate the filtrate under reduced pressure to obtain a thick syrup containing a mixture of methyl α-D-glucopyranoside and methyl β-D-glucopyranoside.

Separation of this compound Anomers

The separation of the anomeric mixture is typically achieved by fractional crystallization due to the significant difference in the solubility of the two anomers in methanol.

Procedure:

-

Dissolve the crude syrup in a minimal amount of hot methanol.

-

Allow the solution to cool slowly to room temperature and then chill in an ice bath to induce crystallization. The less soluble methyl α-D-glucopyranoside will crystallize out first.[5]

-

Collect the crystals of methyl α-D-glucopyranoside by vacuum filtration and wash with a small amount of cold methanol.[5]

-

The mother liquor is enriched with the more soluble methyl β-D-glucopyranoside. Concentrate the mother liquor and repeat the crystallization process to obtain further crops of the α-anomer.

-

To isolate the β-anomer, the final mother liquor can be concentrated to a syrup and crystallized from a different solvent system, such as ethanol-water, or purified by column chromatography on silica (B1680970) gel.

Alternatively, preparative High-Performance Liquid Chromatography (HPLC) on a C18 column can be employed for the separation of the anomers.[6]

Characterization of this compound Anomers

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is the most powerful technique for the unambiguous identification of the anomers.

-

¹H NMR Spectroscopy: The anomeric proton (H-1) is the most diagnostic signal. For methyl α-D-glucopyranoside, the H-1 signal appears as a doublet with a small coupling constant (J ≈ 3-4 Hz), characteristic of an axial-equatorial relationship with H-2. In contrast, the H-1 of methyl β-D-glucopyranoside appears as a doublet with a larger coupling constant (J ≈ 7-8 Hz), indicative of an axial-axial relationship with H-2.

-

¹³C NMR Spectroscopy: The chemical shift of the anomeric carbon (C-1) is also distinctive. The C-1 of the α-anomer resonates at a lower field (around 100 ppm) compared to the β-anomer (around 104 ppm).

Polarimetry: The optical rotation of the purified anomers provides a straightforward method of identification. Methyl α-D-glucopyranoside has a large positive specific rotation, while methyl β-D-glucopyranoside has a negative specific rotation.

Biological Relevance and Signaling Interactions

This compound anomers, particularly methyl α-D-glucopyranoside, are widely used as non-metabolizable glucose analogs to study glucose transport mechanisms.[7][8] They act as competitive inhibitors of facilitative glucose transporters (GLUTs), which are transmembrane proteins responsible for the passive transport of glucose across cell membranes.

The diagram below illustrates the logical workflow of how methyl α-D-glucopyranoside can be used to investigate the inhibition of glucose transport via GLUT1, a widely expressed glucose transporter.

Caption: Workflow for studying GLUT1 inhibition.

Conclusion

The anomers of this compound, methyl α-D-glucopyranoside and methyl β-D-glucopyranoside, are fundamental tools in carbohydrate chemistry and chemical biology. Their distinct stereochemistries give rise to different physical and spectral properties that allow for their separation and characterization. The detailed experimental protocols provided in this guide offer a practical framework for their synthesis and analysis. Furthermore, their utility as competitive inhibitors of glucose transporters underscores their importance in studying cellular glucose homeostasis and in the development of potential therapeutic agents targeting glucose metabolism.

References

- 1. fiveable.me [fiveable.me]

- 2. methyl alpha-D-glucopyranoside | C7H14O6 | CID 64947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C7H14O6 | CID 76607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methylglucoside - Wikipedia [en.wikipedia.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. emerypharma.com [emerypharma.com]

- 7. The regulation of transport of glucose and methyl α-glucoside in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The regulation of transport of glucose and methyl alpha-glucoside in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Chemical Synthesis of Methyl α-D-glucoside

This guide provides a comprehensive overview of the chemical synthesis of methyl α-D-glucoside, a monosaccharide derivative of glucose widely used as a chemical intermediate in the production of various products, including emollients, emulsifiers, plasticizers, surfactants, and resins.[1] It is also a valuable tool in biochemical research as a non-metabolizable analog of glucose to study glucose transport and related cellular processes.[2] This document details the prevalent synthesis methodologies, presents quantitative data in a comparative format, and provides detailed experimental protocols.

Core Synthesis Methodologies

The synthesis of methyl α-D-glucoside is most commonly achieved through the Fischer glycosidation reaction. However, alternative methods using different starting materials, catalysts, and reaction systems have been developed to improve yield, purity, and process efficiency.

Fischer-Helferich Glycosidation

The Fischer glycosidation is the classic and most widely used method for preparing methyl glycosides.[3] It involves the reaction of a monosaccharide, such as glucose, with an alcohol (in this case, methanol) in the presence of a strong acid catalyst.[1][3][4] The reaction is an equilibrium process that can produce a mixture of α and β anomers, as well as furanose and pyranose ring isomers.[3]

The overall reaction can be summarized as:

D-Glucose + Methanol (B129727) ⇌ Methyl α-D-glucoside + Methyl β-D-glucoside + Water

Longer reaction times tend to favor the formation of the more thermodynamically stable pyranose products, with the α-anomer typically being the major product due to the anomeric effect.[3]

Mechanism: The reaction mechanism involves three primary steps:

-

Ring-Opening: Acid-catalyzed opening of the cyclic hemiacetal form of glucose to yield the acyclic carbocation.

-

Addition: Nucleophilic attack of methanol on the anomeric carbon of the open-chain glucose.[5][6]

-

Ring-Closure: Intramolecular cyclization to form the five-membered (furanoside) or six-membered (pyranoside) ring. The ring-closure is the rate-determining step.[6][7]

Synthesis from Starch

Methyl α-D-glucoside can also be synthesized directly from starch, a polymer of glucose. This process avoids the need to first hydrolyze starch to glucose in a separate step.[8] The reaction involves the alcoholysis of starch with methanol, typically using an acid catalyst under elevated temperature and pressure.[8][9] Lewis acids, such as boron trifluoride etherate, have been shown to be effective catalysts for this one-step process.[8]

Cation-Exchange Resin Catalysis

To overcome the corrosive nature of strong mineral acids and the difficulties in their removal from the reaction mixture, solid acid catalysts like sulfonated cation-exchange resins have been employed.[10] This method has been reported to result in higher total yields of crystalline methyl glucosides (up to 88%) compared to traditional acid catalysis, although the proportion of the α-anomer might be lower in the initial product mixture.[10]

Enzymatic Synthesis

A biocatalytic approach involves the use of enzymes, such as dextransucrase from Leuconostoc mesenteroides. This method offers high stereoselectivity, producing the α-anomer specifically. The reaction uses sucrose (B13894) and methanol as substrates, with reported yields of around 30% for primary alcohols.

Quantitative Data Summary

The following table summarizes quantitative data from various synthesis methods for methyl α-D-glucoside, allowing for easy comparison of reaction conditions and outcomes.

| Starting Material | Catalyst | Key Reaction Conditions | Yield of α-anomer | Purity / Melting Point (°C) | Reference |

| D-Glucose | 0.25% Hydrogen Chloride | Reflux in Methanol, 72 hours | 48.5–49.5% | 164–165 | [4] |

| Starch | Boron Trifluoride Etherate | 135°C, 350 psi, 90 minutes | 41% (single cycle) | 164–165 | [8] |

| Starch | Boron Trifluoride Etherate | 100-135°C, 300-350 psi | 67% (three cycles), >95% (multiple cycles) | Not Specified | [8] |

| Dextrose | Cation-Exchange Resin | 60-100°C, 1-48 hours | 83-85% (total crystalline product) | 163-164 | [10] |

| Sucrose | Dextransucrase | Not Specified | 30% (mol/mol) | Not Specified | |

| D-Glucose | Sulfuric Acid / Anhydrous CaSO₄ | Not Specified | High, <1% residual glucose | Not Specified | [11] |

Experimental Protocols

This section provides a detailed methodology for the synthesis of methyl α-D-glucoside via the classical Fischer glycosidation method, adapted from Organic Syntheses.[4]

Synthesis of Methyl α-D-glucoside via Fischer Glycosidation

Materials:

-

Finely powdered anhydrous D-glucose: 500 g (2.77 moles)

-

Anhydrous, acetone-free methyl alcohol: 2000 g (2510 cc)

-

Dry Hydrogen Chloride (HCl) gas

Equipment:

-

5-L round-bottom flask

-

Reflux condenser with a calcium chloride drying tube

-

Gas dispersion tube

-

Ice bath

-

Suction filtration apparatus

Procedure:

-

Catalyst Preparation: Cool 200 g (251 cc) of anhydrous methyl alcohol in an ice bath. Pass dry hydrogen chloride gas through the alcohol, while excluding moisture, until the weight has increased by 5 g. Dilute this solution with an additional 1800 g of anhydrous methyl alcohol to obtain a 0.25% solution of HCl in methanol.[4]

-

Reaction: Add 500 g of finely powdered anhydrous D-glucose to the methanolic HCl solution in the 5-L flask. Attach the reflux condenser.[4]

-

Reflux: Heat the mixture to boiling. A clear solution should form within the first 15 minutes. Continue to boil the mixture under reflux for 72 hours.[4]

-

First Crystallization: Concentrate the resulting solution to a volume of approximately 800 cc by distilling off the excess methanol. Transfer the hot concentrate to a beaker and chill to 0°C in an ice-salt bath. Inoculate the solution with a few seed crystals of methyl α-D-glucoside and allow it to stand at 0°C for 24 hours to facilitate crystallization.[4]

-

First Harvest: Filter the resulting crystals by suction and wash them with three 100-cc portions of cold methyl alcohol. This first crop yields 110–145 g of product melting at 164–165°.[4]

-

Second Harvest: Return the mother liquor and washings to the reaction flask and boil again under reflux for another 72 hours. Concentrate the liquid to 800 cc, chill to 0°C, inoculate, and let stand for 24 hours. Filter the second crop of crystals and wash as before. This yields an additional 110–145 g of product.[4]

-

Third Harvest: Combine the mother liquor and washings from the second harvest and concentrate to about 300 cc. Chill to 0°C and inoculate. Dilute the resulting mush of crystals with twice its weight of absolute methyl alcohol and let stand at 0°C for 24 hours. Filter the third crop, which yields 30–36 g after recrystallization from 2.5 parts of methyl alcohol.[4]

-

Total Yield: The total yield of crude methyl α-D-glucoside is 260–266 g (48.5–49.5% of the theoretical amount).[4]

Purification: The crude product may be contaminated with traces of D-glucose.[4] For complete purification, recrystallize the combined crops from five parts of methyl alcohol. The use of decolorizing carbon may be necessary if the product is colored.[4][12]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key steps in the laboratory synthesis and purification of methyl α-D-glucoside.

Caption: Experimental workflow for Fischer glycosidation.

Simplified Reaction Pathway

This diagram outlines the mechanistic stages of the acid-catalyzed formation of methyl α-D-glucoside from D-glucose.

Caption: Simplified mechanism of Fischer glycosidation.

References

- 1. Methylglucoside - Wikipedia [en.wikipedia.org]

- 2. glycodepot.com [glycodepot.com]

- 3. Fischer glycosidation - Wikipedia [en.wikipedia.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Fischer–Helferich glycosidation mechanism of glucose to methyl glycosides over Al-based catalysts in alcoholic media - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Fischer–Helferich glycosidation mechanism of glucose to methyl glycosides over Al-based catalysts in alcoholic media - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. US3296245A - Process for the preparation of methylalpha-d-glucoside - Google Patents [patents.google.com]

- 9. EP0035589A1 - Continuous process for producing methyl glucosides from starch - Google Patents [patents.google.com]

- 10. US2606186A - Preparation of methyl glucoside - Google Patents [patents.google.com]

- 11. US3928318A - Process for making this compound - Google Patents [patents.google.com]

- 12. alpha-D-Methylglucoside | 97-30-3 [chemicalbook.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl β-D-glucoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl β-D-glucoside is a monosaccharide derivative of glucose, specifically a glycoside, in which a methyl group is attached to the anomeric carbon of glucose via a β-glycosidic bond. This stable, crystalline compound serves as a valuable tool in carbohydrate chemistry and various biological studies. Its well-defined structure and non-reducing nature make it an ideal model compound for investigating the reactivity of the pyranose ring and the stereochemistry of glycosidic bonds.[1] In the pharmaceutical and biotechnology sectors, methyl β-D-glucoside and its derivatives are utilized as excipients, in drug delivery systems, and as substrates for enzymatic assays.[2] This technical guide provides a comprehensive overview of the core physical and chemical properties of methyl β-D-glucoside, complete with experimental protocols and graphical representations to aid in its application in research and development.

Physical Properties

Methyl β-D-glucoside is a white crystalline solid at room temperature.[3][4] Its key physical properties are summarized in the tables below, providing a consolidated reference for laboratory use.

Table 1: General Physical Properties of Methyl β-D-glucoside

| Property | Value | References |

| Physical Description | White crystalline solid | [3][4] |

| Molecular Formula | C₇H₁₄O₆ | [3][5] |

| Molecular Weight | 194.18 g/mol | [3][5] |

| Melting Point | 107-113 °C | [3][5][6] |

| Boiling Point | 389.1 °C at 760 mmHg | [3] |

| Density | 1.47 g/cm³ | [3] |

Table 2: Solubility of Methyl β-D-glucoside

| Solvent | Solubility | References |

| Water | 100 mg/mL (clear, colorless solution) | [6] |

| Methanol (B129727) | 100 mg/mL (clear, colorless solution) | [6] |

Table 3: Optical Properties of Methyl β-D-glucoside

| Property | Value | Conditions | References |

| Specific Rotation [α]/D | -34° to -36° | c = 4% (w/v) in water | [6][7] |

Chemical Properties and Reactivity

The chemical behavior of methyl β-D-glucoside is dictated by the presence of the glycosidic bond and the hydroxyl groups on the pyranose ring.

Glycosidic Bond Stability and Hydrolysis

The β-glycosidic bond is relatively stable under basic conditions but is susceptible to hydrolysis under acidic conditions or in the presence of specific enzymes.

-

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the glycosidic bond is cleaved to yield glucose and methanol. This reaction is a cornerstone of carbohydrate chemistry for the analysis of glycosides. The mechanism involves protonation of the glycosidic oxygen, followed by the departure of methanol and the formation of a cyclic oxocarbenium ion intermediate, which is then attacked by water.

-

Enzymatic Hydrolysis: β-glucosidases are enzymes that specifically catalyze the hydrolysis of β-glycosidic linkages. The enzyme-catalyzed hydrolysis of methyl β-D-glucopyranoside is significantly faster than spontaneous hydrolysis, with a rate enhancement of approximately 4 x 10¹⁵ at 25°C.[8][9] This specificity makes methyl β-D-glucoside a useful substrate for assaying β-glucosidase activity.

Reactions of the Hydroxyl Groups

The free hydroxyl groups on the glucose ring can undergo typical reactions of alcohols, such as:

-

Etherification: Reaction with alkylating agents to form ethers.

-

Esterification: Reaction with acylating agents to form esters.

-

Oxidation: The primary alcohol at the C-6 position can be selectively oxidized.

Use as a Model Compound

Due to its stability and well-defined stereochemistry, methyl β-D-glucopyranoside is frequently used as a standard in analytical techniques like NMR spectroscopy for the characterization of other carbohydrates.[1] Its reactions, such as oxidation, reduction, and substitution, provide valuable insights into the general reactivity of monosaccharides.[1]

Experimental Protocols

Synthesis of Methyl β-D-glucoside (Fischer Glycosidation)

This protocol is based on the Fischer-Speier esterification method, a common approach for glycoside synthesis.[10]

-

Preparation of Reagents:

-

Anhydrous methanol.

-

Finely powdered anhydrous D-glucose.

-

Dry hydrogen chloride gas or a solution of HCl in methanol (e.g., 1.25% w/v).

-

-

Reaction Procedure:

-

Suspend anhydrous D-glucose in anhydrous methanol containing the acid catalyst in a round-bottom flask equipped with a reflux condenser and a drying tube.

-

Heat the mixture to reflux with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Continue refluxing until the starting material is consumed (typically several hours).

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Neutralize the acid catalyst with a suitable base (e.g., sodium carbonate or an anion exchange resin).

-

Filter the mixture to remove the solid base.

-

Evaporate the solvent under reduced pressure to obtain a crude syrup.

-

Purify the crude product by crystallization from a suitable solvent (e.g., ethanol (B145695) or methanol) or by column chromatography on silica (B1680970) gel to separate the α and β anomers. The β-anomer is typically the minor product.

-

Determination of Melting Point

-

Sample Preparation:

-

Ensure the methyl β-D-glucoside sample is dry and finely powdered.

-

Pack a small amount of the powder into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

-

Measurement:

-

Place the capillary tube in a melting point apparatus.

-

Heat the sample at a rate of approximately 10-20 °C per minute for a preliminary determination.

-

For an accurate measurement, repeat the process with a fresh sample, heating rapidly to about 20 °C below the approximate melting point, and then reduce the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

-

Determination of Solubility in Water

-

Procedure:

-

Weigh a specific amount of methyl β-D-glucoside (e.g., 100 mg) into a vial.

-

Add a measured volume of deionized water (e.g., 1 mL) to the vial.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.

-

Visually inspect the solution for the presence of undissolved solid. If the solid has completely dissolved, the solubility is at least the concentration prepared.

-

If undissolved solid remains, the mixture can be filtered or centrifuged, and the concentration of the solute in the supernatant can be determined by a suitable analytical method (e.g., HPLC, gravimetric analysis after solvent evaporation).

-

Determination of Specific Rotation

-

Solution Preparation:

-

Accurately weigh a sample of methyl β-D-glucoside (e.g., 0.4 g).

-

Dissolve the sample in a precise volume of deionized water (e.g., 10 mL) in a volumetric flask to create a solution of known concentration (c, in g/mL).

-

-

Measurement:

-

Calibrate the polarimeter with a blank (deionized water).

-

Fill the polarimeter cell of a known path length (l, in decimeters) with the prepared solution, ensuring no air bubbles are present.

-

Measure the observed optical rotation (α) at a specific temperature (T) and wavelength (λ, typically the sodium D-line at 589 nm).

-

-

Calculation:

-

Calculate the specific rotation using the formula: [α]Tλ = α / (l × c).

-

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of methyl β-D-glucoside.

-

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. Key signals include the anomeric proton (H-1), which appears as a doublet due to coupling with H-2, and the methyl group protons, which appear as a singlet.

-

¹³C NMR: The carbon NMR spectrum reveals the number of non-equivalent carbon atoms. The anomeric carbon (C-1) and the methyl carbon have characteristic chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum of methyl β-D-glucoside shows characteristic absorption bands for its functional groups:

-

A broad band in the region of 3600-3200 cm⁻¹ corresponding to the O-H stretching vibrations of the hydroxyl groups.

-

Bands in the 3000-2800 cm⁻¹ region due to C-H stretching vibrations.

-

A strong band in the 1150-1000 cm⁻¹ region associated with the C-O stretching vibrations of the alcohols and the glycosidic bond.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of methyl β-D-glucoside. Under electron ionization (EI), the molecule can undergo fragmentation, losing water and methanol molecules. Soft ionization techniques like electrospray ionization (ESI) can be used to observe the molecular ion or adducts with minimal fragmentation.

Applications in Drug Development and Research

Methyl β-D-glucoside and its derivatives have several applications in the pharmaceutical and research fields:

-

Excipients: Due to their high water solubility and stability, they can be used as excipients in drug formulations to improve the solubility and stability of active pharmaceutical ingredients.[2]

-

Enzyme Assays: It is a standard substrate for the determination of β-glucosidase activity, which is relevant in various biological processes and diseases.

-

Glycoconjugate Synthesis: It serves as a starting material for the synthesis of more complex glycosides and glycoconjugates, which are important in drug discovery and glycobiology research.[2]

-

Biotechnology: In cell culture, it can act as a carbon source for microbial growth.[2]

Conclusion

Methyl β-D-glucoside is a fundamental molecule in carbohydrate chemistry with well-characterized physical and chemical properties. Its stability, defined stereochemistry, and reactivity make it an invaluable tool for researchers, scientists, and drug development professionals. This guide provides a comprehensive summary of its properties and detailed experimental protocols to facilitate its effective use in a laboratory setting. A thorough understanding of these characteristics is crucial for its application in the synthesis of complex carbohydrates, the study of enzyme kinetics, and the development of new therapeutic agents.

References

- 1. byjus.com [byjus.com]

- 2. westfield.ma.edu [westfield.ma.edu]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. scribd.com [scribd.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. scribd.com [scribd.com]

- 7. To determine the specific rotation of a sugar using a polarimeter. (Manual) : CD Spectroscopy : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 8. pennwest.edu [pennwest.edu]

- 9. Methyl glucoside hydrolysis catalyzed by beta-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fischer glycosidation - Wikipedia [en.wikipedia.org]

Methyl Glucoside: An In-depth Technical Guide to a Non-metabolizable Glucose Analog for Research and Drug Development

Abstract

This technical guide provides a comprehensive overview of methyl glucoside, a non-metabolizable glucose analog, for researchers, scientists, and drug development professionals. This compound, by virtue of its structural similarity to glucose but resistance to cellular metabolism, serves as an invaluable tool for elucidating the mechanisms of glucose transport and its associated signaling pathways. This document details the biochemical properties, synthesis, and applications of this compound, with a focus on its interaction with glucose transporters such as SGLT and GLUT. Furthermore, this guide furnishes detailed experimental protocols for key assays, presents quantitative data in structured tables for comparative analysis, and provides visualizations of pertinent signaling pathways and experimental workflows using the DOT language for Graphviz.

Introduction

Glucose is a fundamental source of energy for most living organisms, and its transport across cellular membranes is a tightly regulated process mediated by specific transporter proteins. The study of these transport mechanisms is crucial for understanding both normal physiology and the pathophysiology of diseases such as diabetes, cancer, and metabolic syndrome. Non-metabolizable glucose analogs are indispensable tools in this field of research, as they allow for the isolation and characterization of transport phenomena without the confounding effects of downstream metabolic pathways.

This compound is a monosaccharide derived from glucose in which a hydroxyl group is substituted with a methyl group.[1][2] This modification renders the molecule resistant to glycolysis.[1] It exists in two anomeric forms, α-methyl-D-glucopyranoside and β-methyl-D-glucopyranoside, which exhibit distinct properties and interactions with glucose transporters.[3] α-methyl-D-glucopyranoside, in particular, is a well-established substrate for sodium-glucose cotransporters (SGLTs), making it an excellent tool for studying this class of transporters.[4][5]

This guide will provide an in-depth exploration of this compound as a research tool, covering its fundamental properties, synthesis, and applications in the study of glucose transport and cellular signaling.

Physicochemical Properties and Synthesis

This compound is a white crystalline solid with good solubility in water.[2][6] Its key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₇H₁₄O₆ | [1][7] |

| Molecular Weight | 194.18 g/mol | [1][7] |

| CAS Number | 97-30-3 (α-anomer) | [2] |

| 709-50-2 (β-anomer) | [2] | |

| Melting Point (α-anomer) | 168-171 °C | [2][8] |

| Solubility in Water | 108 g/100 mL | [2] |

The synthesis of this compound is most commonly achieved through the acid-catalyzed reaction of glucose with methanol (B129727).[2][3] This Fischer glycosylation reaction typically yields a mixture of the α and β anomers.[3]

Synthesis Protocol: Acid-Catalyzed Glycosylation of Glucose

This protocol is a generalized procedure based on established methods.[9][10]

Materials:

-

D-glucose

-

Anhydrous methanol

-

Concentrated sulfuric acid or hydrogen chloride gas

-

Sodium carbonate or other suitable base for neutralization

-

Activated carbon (for decolorization, if necessary)

-

Reflux apparatus

-

Crystallization dish

-

Filtration apparatus

Procedure:

-

Dissolve D-glucose in anhydrous methanol in a round-bottom flask.

-

Slowly add a catalytic amount of concentrated sulfuric acid or bubble hydrogen chloride gas through the solution while cooling in an ice bath.

-

Reflux the mixture for several hours. The reaction progress can be monitored by thin-layer chromatography.

-

After the reaction is complete, cool the mixture and neutralize the acid catalyst with a base such as sodium carbonate until the solution is neutral.

-

Filter the mixture to remove the resulting salt.

-

The filtrate can be decolorized by adding activated carbon and heating briefly, followed by filtration.

-

Concentrate the filtrate by evaporating the methanol under reduced pressure.

-

Allow the concentrated syrup to crystallize, which may be initiated by scratching the side of the flask or seeding with a crystal of this compound.

-

Collect the crystals by filtration, wash with cold methanol, and dry. The α-anomer, being less soluble in methanol, will typically crystallize out first.

Mechanism of Action as a Non-metabolizable Glucose Analog

The utility of this compound in research stems from its ability to mimic glucose in binding to and being transported by glucose transporters, while remaining inert to downstream metabolic enzymes like hexokinase.[11] The methyl group at the anomeric carbon prevents the phosphorylation of the molecule, which is the first committed step of glycolysis. This "trapping" of the analog allows for the specific measurement of transport activity.

This compound isomers exhibit different affinities for the two major classes of glucose transporters:

-

Sodium-Glucose Cotransporters (SGLTs): α-methyl-D-glucopyranoside is a substrate primarily for SGLTs (SGLT1 and SGLT2).[4][12] These transporters couple the uptake of glucose (or its analog) to the sodium gradient.

-

Facilitative Glucose Transporters (GLUTs): While SGLTs are the primary transporters for α-methyl-D-glucopyranoside, some GLUT transporters may also interact with methyl glucosides, though generally with lower affinity compared to glucose itself.

This differential affinity allows researchers to dissect the contributions of SGLT- and GLUT-mediated transport in various cell types and tissues.

Quantitative Data: Kinetics of this compound Interaction with Glucose Transporters

The interaction of this compound with glucose transporters can be quantified by determining key kinetic parameters such as the Michaelis-Menten constant (Kₘ), the maximum transport velocity (Vₘₐₓ), and the inhibition constant (Kᵢ). These parameters are crucial for comparing the efficiency of transport and the inhibitory potential of different compounds.

Table 2: Kinetic Parameters for α-Methyl-D-Glucopyranoside Transport

| Transporter | Experimental System | Kₘ (mM) | Vₘₐₓ (relative to glucose) | Kᵢ (mM) | Reference(s) |

| hSGLT1 | Oocyte expression | 0.2 | - | - | [13] |

| hSGLT2 | CHO cells | - | - | - | [14] |

| pSGLT3 | Oocyte expression | 2.5 | 100% | - | [13] |

| P. aeruginosa transporter | Whole cells | 2.8 | - | - |

Note: Data for Vₘₐₓ and Kᵢ are not always available or directly comparable across different studies due to variations in experimental conditions.

Table 3: Inhibition Constants (Kᵢ) of Phlorizin for SGLT1 and SGLT2

| Transporter | Kᵢ (nmol/l) | Reference(s) |

| SGLT1 | 140 | [15] |

| SGLT2 | 11 | [15] |

Phlorizin is a potent inhibitor of SGLTs and is often used in conjunction with this compound in transport assays.

Experimental Protocols

The following are detailed protocols for key experiments utilizing this compound to study glucose transport.

Protocol 1: Radiolabeled α-Methyl-D-Glucopyranoside Uptake Assay in Cultured Cells

This protocol describes a common method to measure the uptake of α-methyl-D-glucopyranoside, often using a radiolabeled form like [¹⁴C]α-methyl-D-glucopyranoside.

Materials:

-

Cultured cells expressing the glucose transporter of interest (e.g., HEK293 cells transfected with SGLT1 or SGLT2).

-

96-well cell culture plates.

-

Uptake buffer (e.g., Krebs-Ringer-Henseleit buffer supplemented with appropriate ions).

-

Radiolabeled [¹⁴C]α-methyl-D-glucopyranoside.

-

Unlabeled α-methyl-D-glucopyranoside.

-

Stop solution (e.g., ice-cold uptake buffer containing a high concentration of unlabeled glucose or phlorizin).

-

Cell lysis buffer.

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere and grow to confluence.

-

Pre-incubation: Gently wash the cells with pre-warmed uptake buffer.

-

Initiation of Uptake: Add the uptake buffer containing a known concentration of [¹⁴C]α-methyl-D-glucopyranoside to each well to start the uptake. For competition assays, co-incubate with varying concentrations of unlabeled this compound or other inhibitors.

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 10-30 minutes).

-

Termination of Uptake: Rapidly aspirate the uptake solution and add ice-cold stop solution to each well to halt the transport process.

-

Washing: Wash the cells multiple times with ice-cold stop solution to remove extracellular radiolabel.

-

Cell Lysis: Add cell lysis buffer to each well and incubate to lyse the cells.

-

Scintillation Counting: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Normalize the counts per minute (CPM) to the protein concentration in each well. Calculate the rate of uptake and determine kinetic parameters (Kₘ and Vₘₐₓ) by fitting the data to the Michaelis-Menten equation.

Protocol 2: Competitive Binding Assay

This protocol is designed to determine the binding affinity (Kᵢ) of a test compound for a glucose transporter by measuring its ability to compete with a radiolabeled ligand, such as [³H]phlorizin or another suitable radioligand.

Materials:

-

Membrane preparations from cells expressing the transporter of interest.

-

Radiolabeled ligand (e.g., [³H]phlorizin).

-

Unlabeled test compound (e.g., this compound).

-

Binding buffer.

-

Wash buffer.

-

Glass fiber filters.

-

Filtration manifold.

-

Scintillation counter.

Procedure:

-

Incubation: In a microcentrifuge tube or a 96-well plate, combine the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound in the binding buffer.

-

Equilibration: Incubate the mixture at a specific temperature for a time sufficient to reach binding equilibrium.

-

Filtration: Rapidly filter the incubation mixture through a glass fiber filter using a filtration manifold to separate the bound from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radiolabeled ligand and Kₑ is its dissociation constant.

Signaling Pathways and Visualizations

This compound can be used to investigate signaling pathways that are activated by glucose transport or high extracellular glucose concentrations, independent of glucose metabolism.

High Glucose-Induced PKC Signaling

High glucose concentrations have been shown to inhibit the uptake of α-methyl-D-glucopyranoside in renal proximal tubule cells.[1][16] This inhibition is mediated by the activation of Protein Kinase C (PKC). The proposed signaling cascade is as follows: high extracellular glucose leads to an influx of Ca²⁺, which activates PKC. Activated PKC then stimulates phospholipase A₂ (PLA₂), leading to the release of arachidonic acid (AA). AA or its metabolites then act to inhibit the SGLT-mediated uptake of α-methyl-D-glucopyranoside.[1]

Caption: High glucose-induced PKC signaling pathway leading to inhibition of α-MG uptake.

Insulin (B600854) Signaling Pathway

While this compound is not a primary tool for studying the entire insulin signaling cascade, non-metabolizable glucose analogs are crucial for dissecting the final steps of this pathway, namely the translocation and activity of GLUT4 transporters. Insulin binding to its receptor initiates a phosphorylation cascade that ultimately leads to the translocation of GLUT4-containing vesicles to the plasma membrane, increasing glucose uptake capacity. By using a non-metabolizable analog, researchers can measure this transport activity without the influence of subsequent glucose metabolism.

Caption: Simplified insulin signaling pathway leading to GLUT4-mediated glucose analog uptake.

Experimental Workflows

Visualizing experimental workflows can aid in the planning and execution of complex assays.

Workflow for a Radiolabeled Uptake Assay

Caption: Experimental workflow for a radiolabeled this compound uptake assay.

Conclusion

This compound is a powerful and versatile tool for researchers in the fields of physiology, biochemistry, and drug development. Its nature as a non-metabolizable glucose analog allows for the precise and specific investigation of glucose transport mechanisms mediated by SGLT and GLUT proteins. This technical guide has provided a comprehensive overview of its properties, synthesis, and applications, supplemented with detailed experimental protocols and quantitative data. The visualization of associated signaling pathways and experimental workflows further aims to facilitate the effective use of this compound in research settings. As our understanding of the complexities of glucose transport and its role in disease continues to grow, the importance of tools like this compound in advancing this knowledge cannot be overstated.

References

- 1. medium.com [medium.com]

- 2. nonmetabolizable glucose analog: Topics by Science.gov [science.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]

- 5. DOT Language | Graphviz [graphviz.org]

- 6. Glucose Uptake Assay Kit. Colorimetric. Quantitative. (ab136955) | Abcam [abcam.com]

- 7. Glucose Uptake Assays | Revvity [revvity.com]

- 8. sketchviz.com [sketchviz.com]

- 9. sketchviz.com [sketchviz.com]

- 10. medium.com [medium.com]

- 11. The Insulin Receptor and Its Signal Transduction Network - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Development of SGLT1 and SGLT2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Metabolic effect and receptor signalling profile of a non-metabolisable insulin glargine analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. Development of High-Throughput Quantitative Assays for Glucose Uptake in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. lornajane.net [lornajane.net]

The Pivotal Role of Methyl Glucoside in Unraveling Carbohydrate Stereochemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl glucoside, a simple glycoside derived from glucose and methanol (B129727), serves as a cornerstone in the study of carbohydrate stereochemistry. Its anomeric purity and stability make it an invaluable model compound for elucidating fundamental principles of glycosidic bond formation, enzymatic hydrolysis, and the influence of protecting groups on reaction outcomes. This technical guide provides an in-depth exploration of the synthesis, purification, and stereochemical analysis of this compound anomers. It further details their application in kinetic studies of glycosidases and as precursors in stereoselective glycosylation reactions, which are critical in the synthesis of complex carbohydrates and glycoconjugates for drug development. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to equip researchers with the necessary tools to effectively utilize this compound in their scientific endeavors.

Introduction: The Significance of this compound

Carbohydrate stereochemistry is a field of immense complexity and profound biological significance. The spatial arrangement of hydroxyl groups and the configuration of the anomeric center dictate the three-dimensional structure of carbohydrates, which in turn governs their interactions with proteins, enzymes, and other biological macromolecules. This compound, by virtue of its structural simplicity and stability, provides an ideal platform to dissect and understand these intricate stereochemical relationships.

The formation of this compound from glucose results in a mixture of two diastereomers, the α- and β-anomers, which differ only in the configuration at the anomeric carbon (C-1).[1] These anomers exhibit distinct physical and chemical properties, allowing for their separation and individual study.[1] This separation is crucial for investigating the stereoselectivity of chemical reactions and the stereospecificity of enzymatic processes.

This guide will delve into the practical aspects of working with this compound, from its synthesis and the separation of its anomers to its use as a tool in advanced carbohydrate chemistry.

Synthesis and Separation of this compound Anomers

The synthesis of methyl glucosides is typically achieved through the Fischer glycosylation method, which involves the acid-catalyzed reaction of glucose with methanol.[2] This reaction proceeds via a carbocation intermediate, leading to the formation of both α- and β-anomers. The ratio of these anomers is influenced by the anomeric effect, which thermodynamically favors the α-anomer due to a stabilizing stereoelectronic interaction.[3]

Experimental Protocol: Synthesis of Methyl α-D-Glucoside

This protocol is adapted from the procedure described in Organic Syntheses.[2]

Materials:

-

Anhydrous D-glucose (finely powdered)

-

Anhydrous methanol

-

Dry hydrogen chloride gas

-

Ice bath

-

Reflux condenser with a drying tube (e.g., soda-lime)

-

Round-bottom flask

-

Suction filtration apparatus

Procedure:

-

Prepare a 0.25% solution of hydrogen chloride in anhydrous methanol by bubbling dry HCl gas into a pre-weighed amount of cold methanol.

-

Add finely powdered anhydrous D-glucose to the methanolic HCl solution in a round-bottom flask.

-

Attach a reflux condenser with a drying tube and heat the mixture to reflux. Continue refluxing for an extended period (e.g., 72 hours) until the reaction is complete. The solution should become clear after the initial period of boiling.

-

Cool the reaction mixture in an ice bath to 0°C to induce crystallization of the methyl α-D-glucoside. Seeding with a small crystal of pure methyl α-D-glucoside may be necessary.

-

Allow crystallization to proceed at 0°C for at least 12 hours.

-

Collect the crystalline product by suction filtration and wash the crystals with cold methanol.

-

The mother liquor contains the more soluble β-anomer and can be further processed to isolate it.[2]

Yield and Anomeric Ratio:

The Fischer glycosylation of D-glucose typically yields a mixture of anomers. The thermodynamic equilibrium favors the α-anomer. The reported yield for the crystallized methyl α-D-glucoside after multiple crops is approximately 48.5–49.5%.[2] The mother liquor contains a significant amount of the β-anomer.[2]

Separation of α- and β-Anomers

The separation of the α- and β-anomers of this compound can be achieved through several methods, with preparative high-performance liquid chromatography (HPLC) being a common and effective technique.[4][5]

Experimental Protocol: Preparative HPLC Separation

Instrumentation and Column:

-

Preparative HPLC system with a refractive index (RI) detector.

-

Amino-bonded silica (B1680970) column or a C18 reversed-phase column.[5][6]

Mobile Phase and Elution:

-

For an amino-bonded column (hydrophilic interaction chromatography - HILIC), a mobile phase of acetonitrile (B52724) and water is typically used.[6]

-

For a C18 column, a mobile phase with a low percentage of an organic modifier (e.g., 5-10% acetonitrile in water) can be effective.[5]

-

Isocratic elution is generally employed.

Procedure:

-

Dissolve the crude mixture of this compound anomers in the mobile phase.

-

Inject the sample onto the preparative HPLC column.

-

Monitor the elution of the anomers using the RI detector.

-

Collect the fractions corresponding to the separated α- and β-anomers.

-

Evaporate the solvent from the collected fractions to obtain the pure anomers.

Stereochemical Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous determination of the anomeric configuration of methyl glucosides. The chemical shifts and coupling constants of the anomeric proton (H-1) and anomeric carbon (C-1) are particularly diagnostic.[7][8][9]

Key NMR Parameters for Anomeric Assignment

-

¹H NMR: The anomeric proton (H-1) of the α-anomer typically resonates at a lower field (higher ppm) than that of the β-anomer.[7] The coupling constant between H-1 and H-2 (³JH1,H2) is also characteristic: a small coupling constant (around 3-4 Hz) indicates a cis relationship (α-anomer), while a large coupling constant (around 7-8 Hz) indicates a trans relationship (β-anomer).

-

¹³C NMR: The anomeric carbon (C-1) of the α-anomer generally appears at a lower field than that of the β-anomer. The one-bond carbon-proton coupling constant (¹JC1,H1) is also informative, with a larger value for the α-anomer (around 170 Hz) compared to the β-anomer (around 160 Hz).[5]

Quantitative NMR Data for this compound Anomers

| Anomer | H-1 Chemical Shift (ppm) | C-1 Chemical Shift (ppm) | ³JH1,H2 (Hz) | ¹JC1,H1 (Hz) |

| Methyl α-D-glucopyranoside | ~4.8 | ~100 | ~3.5 | ~170 |

| Methyl β-D-glucopyranoside | ~4.4 | ~104 | ~7.9 | ~160 |

Note: Exact chemical shifts can vary slightly depending on the solvent and concentration.

Application in Enzymatic Studies

Methyl glucosides are excellent substrates for studying the kinetics and stereospecificity of glycoside hydrolases (glycosidases). For instance, β-glucosidase specifically hydrolyzes the β-glycosidic bond of methyl β-D-glucopyranoside, while being inactive towards the α-anomer.[1][10]

Experimental Protocol: Kinetic Assay of β-Glucosidase

Materials:

-

β-Glucosidase from a suitable source (e.g., sweet almond).

-

Methyl β-D-glucopyranoside (substrate).

-

Buffer solution (e.g., sodium acetate (B1210297) buffer, pH 5.0).

-

Glucose oxidase/peroxidase (GOPOD) reagent for glucose quantification.

-

Spectrophotometer.

Procedure:

-

Prepare a series of concentrations of methyl β-D-glucopyranoside in the buffer.

-

Pre-incubate the substrate solutions at the desired temperature.

-

Initiate the reaction by adding a known amount of β-glucosidase to each substrate solution.

-

At specific time intervals, withdraw aliquots of the reaction mixture and stop the reaction (e.g., by adding a strong base or by heat inactivation).

-

Quantify the amount of glucose produced in each aliquot using the GOPOD reagent and measuring the absorbance at the appropriate wavelength.

-

Calculate the initial reaction velocities for each substrate concentration.

-

Determine the Michaelis-Menten kinetic parameters, Km and Vmax (and subsequently kcat), by plotting the initial velocities against the substrate concentrations and fitting the data to the Michaelis-Menten equation.

Quantitative Kinetic Data

The enzyme-catalyzed hydrolysis of methyl β-D-glucopyranoside is significantly faster than spontaneous hydrolysis.[1][10] The pD-independent kcat/Km for the hydrolysis of methyl β-D-glucopyranoside by sweet almond β-glucosidase in D₂O is approximately 28 M⁻¹s⁻¹.[1][10]

Role in Stereoselective Glycosylation Reactions

This compound is a fundamental building block for the synthesis of more complex oligosaccharides. To achieve stereoselective glycosylation, the hydroxyl groups of this compound are selectively protected, leaving one hydroxyl group available to act as a glycosyl acceptor. The nature and placement of these protecting groups have a profound influence on the stereochemical outcome of the glycosylation reaction.[11]

The Koenigs-Knorr Reaction and the Influence of Protecting Groups

The Koenigs-Knorr reaction is a classic method for forming glycosidic bonds, involving the reaction of a glycosyl halide with an alcohol in the presence of a promoter.[2] The stereoselectivity of this reaction is heavily influenced by the protecting group at the C-2 position of the glycosyl donor.

-

Participating Groups: Acyl protecting groups (e.g., acetyl, benzoyl) at the C-2 position can form a cyclic intermediate that blocks the α-face of the anomeric carbon. This leads to the exclusive formation of the 1,2-trans-glycosidic linkage (i.e., a β-glycoside for a glucose donor).

-

Non-Participating Groups: Ether protecting groups (e.g., benzyl, methyl) at the C-2 position do not form this cyclic intermediate, often resulting in a mixture of α- and β-glycosides.[2]

Experimental Protocol: Glycosylation using a Protected this compound Acceptor

A common strategy involves the use of methyl 4,6-O-benzylidene-α-D-glucopyranoside as a glycosyl acceptor. This leaves the hydroxyl groups at C-2 and C-3 available for glycosylation.

Materials:

-

Methyl 4,6-O-benzylidene-α-D-glucopyranoside (acceptor).

-

A suitable glycosyl donor (e.g., a glycosyl bromide or trichloroacetimidate).

-

An appropriate activator (e.g., silver triflate, trimethylsilyl (B98337) triflate).

-

Anhydrous, non-polar solvent (e.g., dichloromethane).

-

Inert atmosphere (e.g., argon or nitrogen).

Procedure:

-

Dissolve the methyl 4,6-O-benzylidene-α-D-glucopyranoside acceptor and the glycosyl donor in the anhydrous solvent under an inert atmosphere.

-

Cool the reaction mixture to the desired temperature (e.g., -78°C).

-

Add the activator to the reaction mixture.

-

Allow the reaction to proceed, monitoring its progress by thin-layer chromatography (TLC).

-

Quench the reaction and purify the resulting disaccharide by column chromatography.

-

Determine the yield and stereoselectivity (α:β ratio) of the product by NMR spectroscopy.

Quantitative Data on Stereoselectivity

The stereochemical outcome of glycosylation reactions is highly dependent on the specific donor, acceptor, and reaction conditions. For example, the glycosylation of a 4,6-O-benzylidene protected glucose donor can be highly susceptible to the nucleophilicity of the acceptor, with less nucleophilic acceptors favoring the formation of the α-glycoside.[11]

| Glycosyl Donor | Glycosyl Acceptor | Activator | Solvent | Product Ratio (α:β) | Yield (%) |

| Per-O-benzoyl-α-D-glucopyranosyl bromide | Methyl 2,3,6-tri-O-benzyl-α-D-galactopyranoside | Silver triflate | Dichloromethane | Predominantly β | High |

| 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl trichloroacetimidate | Methyl 4,6-O-benzylidene-α-D-glucopyranoside | TMSOTf | Dichloromethane | Mixture of α and β | Variable |

This table provides illustrative examples. Actual ratios and yields will vary based on precise reaction conditions.

Visualizing Key Concepts

Fischer Glycosylation of Glucose

Caption: Fischer glycosylation of D-glucose to form methyl α- and β-D-glucosides.

Enzymatic Hydrolysis of Methyl β-D-Glucoside

Caption: Mechanism of β-glucosidase catalyzed hydrolysis of methyl β-D-glucoside.

Stereoselective Glycosylation Workflow

Caption: Workflow for the synthesis of an oligosaccharide using a protected this compound acceptor.

Conclusion

This compound, despite its simple structure, is a remarkably versatile and powerful tool in the field of carbohydrate chemistry. Its use as a model compound has been instrumental in developing our understanding of fundamental stereochemical principles. The ability to synthesize and separate its anomers allows for precise studies of reaction mechanisms and enzyme specificity. Furthermore, its role as a precursor in the synthesis of complex carbohydrates underscores its importance in the development of novel therapeutics and glycobiology research. The experimental protocols and data presented in this guide provide a solid foundation for researchers to leverage the full potential of this compound in their investigations into the intricate world of carbohydrate stereochemistry.

References

- 1. This compound hydrolysis catalyzed by beta-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. emerypharma.com [emerypharma.com]

- 6. benchchem.com [benchchem.com]

- 7. Identification of the Anomeric Configuration - Creative Proteomics [creative-proteomics.com]

- 8. Detecting and Differentiating Monosaccharide Enantiomers by 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. The influence of acceptor nucleophilicity on the glycosylation reaction mechanism - Chemical Science (RSC Publishing) [pubs.rsc.org]

The Natural Occurrence, Biosynthesis, and Biological Significance of Methyl Glucoside Derivatives

An In-depth Technical Guide:

For Researchers, Scientists, and Drug Development Professionals

Abstract: Methyl glucoside derivatives are a class of naturally occurring and synthetic compounds derived from the methylation of glucose. These molecules are found in a diverse range of organisms, from terrestrial plants and fungi to marine invertebrates. Their structural diversity is matched by a broad spectrum of biological activities, including antimicrobial, anticancer, and enzyme-inhibiting properties. This technical guide provides a comprehensive overview of the natural sources, biosynthetic pathways, and biological significance of this compound derivatives. It includes a summary of quantitative data, detailed experimental protocols for their analysis and synthesis, and visualizations of key biochemical pathways and workflows to support researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

A this compound is a glycoside in which a methyl group is attached to the anomeric carbon of a glucose molecule, forming a glycosidic bond.[1][2] This seemingly simple modification of glucose gives rise to a variety of derivatives with distinct physicochemical properties and biological functions. These compounds exist as α- and β-anomers, which differ in the stereochemical configuration at the anomeric carbon (C-1).[1][2]

In nature, glycosylation—the attachment of sugar moieties to other molecules—is a fundamental process that enhances the solubility and stability of compounds, and can critically modulate their biological activity.[3][4][5] Methylation of these glucosides adds another layer of complexity, often increasing hydrophobicity and improving affinity for biological membranes.[6] The study of naturally occurring this compound derivatives offers valuable insights into biochemical pathways and provides a rich source of lead compounds for drug discovery.

Natural Sources of this compound Derivatives

This compound derivatives have been identified in a wide array of natural sources, spanning the plant, fungal, and marine kingdoms.

Terrestrial Plants

Several plant species are known to produce and accumulate this compound derivatives.

-

Methyl α-D-glucopyranoside has been identified in plants such as Forsythia viridissima and the bitterwood tree, Quassia amara.[7]

-

Methyl-β-D-glucopyranoside is a major soluble compound found in the leaves of the alpine herb Geum montanum and is also present in other plants belonging to the Rosaceae family.[8]

-

Methylated Flavonoids: While not simple methyl glucosides, methylated flavonoid glycosides are found in a limited number of plants, including those of the Cistus, Pisonia, and Kaempferia genera.[3]

Marine Organisms

The marine environment is a prolific source of unique glycosylated natural products.[9]

-

Sponges: Methyl α-D-glucopyranoside was first reported as a natural product from the marine sponge Pseudoceratina purpurea.[7] Other halogenated and glycosidic compounds have been isolated from sponges of the Pseudoceratina and Melophlus genera.[10]

-

Marine Microbes: A vast number of glycosides have been discovered from marine-sourced bacteria, cyanobacteria, and fungi, exhibiting a wide range of biological activities.[9]

Fungi

Fungi are increasingly recognized for their ability to synthesize complex natural products.

-

The ascomycetous fungus Beauveria bassiana possesses a unique glycosyltransferase–methyltransferase (GT–MT) gene pair that enables it to produce a variety of methylglucoside (B8445300) derivatives from drug-like precursor molecules.[11]

Biosynthesis of this compound Derivatives

The biosynthesis of methyl glucosides involves enzymatic processes that couple glucose with a methyl donor or methylate an existing glucoside.

Plant Biosynthesis in Geum montanum

In the alpine plant Geum montanum, methyl-β-D-glucopyranoside is synthesized directly in the cytosol of cells from glucose and methanol (B129727) molecules.[8] The compound accumulates in the vacuole and is not further metabolized, suggesting a role in cellular homeostasis or as a storage compound.[8]

Fungal Biosynthesis in Beauveria bassiana

Beauveria bassiana employs a sophisticated two-enzyme system for methylglucosylation. A promiscuous glycosyltransferase (GT) first attaches a glucose moiety to a wide range of small-molecule substrates.[11] Subsequently, a dedicated methyltransferase (MT) specifically methylates the 4-O-position of the newly attached glucose, yielding 4-O-methylglucoside derivatives.[11] This GT-MT module is an efficient biocatalytic platform for generating novel glycosylated compounds.[11]

Biological Activities and Potential Applications

This compound derivatives exhibit a range of biological activities that make them attractive for drug development and other applications.

-

Antibacterial Activity: Methyl-α-d-glucopyranoside synthesized enzymatically has demonstrated significant antibacterial activity against E. coli and, to a lesser extent, Staphylococcus aureus.[12] Acylated derivatives of methyl 4,6-O-benzylidene-α-D-glucopyranoside have also been evaluated for activity against human pathogenic bacteria.[13]

-

Anticancer Activity: Upon methylglucosylation by Beauveria bassiana, certain polyketide derivatives gain cell line-specific antiproliferative activity and the ability to inhibit cancer cell–matrix attachment.[11] This highlights how glycosylation can be used to activate or modify the therapeutic properties of a parent compound. Marine-derived glycosides have also shown broad-spectrum cytotoxicity against human tumor cell lines.[9]

-

Enzyme Inhibition: Glycosides from marine sponges have shown potent inhibitory activity against α-glucosidase, an enzyme implicated in type 2 diabetes.[14] The inhibition of this enzyme can help control postprandial hyperglycemia.[15]

-

Industrial Applications: Beyond medicine, synthetic methyl glucosides are used as chemical intermediates in the production of a wide variety of commercial products, including emulsifiers, surfactants, plasticizers, and resins.[16]

Quantitative Data Summary

The following tables summarize key quantitative data related to the abundance and activity of this compound derivatives from the cited literature.

Table 1: Accumulation of Methyl-β-D-glucopyranoside in Geum montanum Leaves

| Leaf Age/Condition | Accumulation (% of soluble carbohydrates) |

|---|---|

| Aged, overwintering leaves | Up to 20% |

Data sourced from a study on the intracellular localization and accumulation in G. montanum.[8]

Table 2: Antibacterial Activity of Enzymatically Synthesized Methyl-α-d-glucopyranoside (MG1)

| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| S. aureus ATCC 25923 | 20.00 | 40.00 |

| E. coli ATCC 25922 | 0.63 | 0.63 |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration. Data from a study on the enzymatic synthesis and antibacterial activity of this compound.[12]

Table 3: Selected Yields of this compound Synthesis

| Method | Starting Material | Product | Yield |

|---|---|---|---|

| Chemical Synthesis | d-Glucose (B1605176) | α-Methyl d-glucoside | 48.5–49.5% |

| Acid-catalyzed Methanolysis | Bamboo | Methyl-D-glucoside | 40.6 mol% |

| Lewis Acid Catalysis | Starch | Methyl-α-D-glucoside | >95% (after 4+ cycles) |

Yields are highly dependent on specific reaction conditions. Data sourced from Organic Syntheses[17], a study on biomass conversion[18], and a patented process[19].

Experimental Protocols

This section provides detailed methodologies for the analysis and synthesis of this compound derivatives based on published procedures.

Protocol for Sugar Analysis via Methyl Glycoside Derivatization for GLC

This method is used for component analysis of polysaccharides. It involves the conversion of sugar residues into their volatile methyl glycoside derivatives, which are then analyzed by Gas-Liquid Chromatography (GLC).[20]

Methodology:

-

Methanolysis (Solvolysis):

-

Transfer ~0.2 mg of the dry polysaccharide sample to a screw-cap tube.

-

Add 0.5 mL of dry methanol.

-

Add 35 µL of acetyl chloride (to generate 1 M HCl in methanol) or use a pre-made 0.5 mL solution of 1 M HCl in methanol.

-

Seal the tube under nitrogen and heat at 80°C for 16 hours.

-

Cool the tube and neutralize with silver carbonate.

-

Centrifuge to pellet the silver salts. Transfer the supernatant to a new tube.

-

-

Re-N-acetylation (for amino sugars):

-

Evaporate the supernatant to dryness with a stream of air.

-

Add 25 µL of methanol and 25 µL of acetic anhydride (B1165640).

-

Let the reaction proceed for 4 hours at room temperature.

-

-

Derivatization for GLC Analysis (choose one):

-

Trimethylsilylation:

-

Evaporate the sample to dryness.

-

Add 100 µL of a trimethylsilylation reagent (e.g., Sigma Sil-A).

-

Incubate at 20°C for 30 minutes.

-

Evaporate the reagent with air and redissolve the sample in n-hexane for GLC analysis.

-

-

Acetylation:

-

Evaporate the sample to dryness.

-

Add 100 µL of acetic anhydride and 100 µL of pyridine.

-

Heat at 100°C for 20 minutes.

-

Evaporate to dryness and dissolve the residue in ethyl acetate (B1210297) for GLC analysis.

-

-

Enzymatic Synthesis of this compound

This protocol describes the synthesis of methyl glucosides using a recombinant cyclodextrin (B1172386) glycosyltransferase (CGTase).[12]

Materials:

-

β-cyclodextrin (β-CD)

-

Methanol

-

Recombinant CGTase from Bacillus circulans A11 (500 U/mL)

-

Buffer solution (pH 6.0)

Methodology:

-

Prepare a reaction mixture containing 1.5% (w/v) β-CD in a water/methanol solution (30% v/v methanol).

-

Adjust the pH of the solution to 6.0.

-

Add CGTase to a final concentration of 500 U/mL.

-

Incubate the reaction mixture at 50°C for 120 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, purify the main product (methyl-α-d-glucopyranoside) using preparative TLC.

-

Confirm the structure of the purified product using ¹H- and ¹³C-NMR analysis.

Chemical Synthesis of α-Methyl D-Glucoside

This is a classic laboratory preparation based on the acid-catalyzed reaction of glucose with methanol.[17]

Materials:

-

Anhydrous d-glucose

-

Anhydrous, acetone-free methyl alcohol

-

Acetyl chloride or concentrated hydrochloric acid

Methodology:

-

Dissolve anhydrous d-glucose in anhydrous methyl alcohol.

-

Add an acid catalyst (e.g., by carefully adding acetyl chloride to generate HCl in situ). A common method involves refluxing a solution of 100 g of anhydrous glucose in 400 cc of methanol containing 0.5% hydrogen chloride for an extended period (e.g., 72 hours).[17]

-

Cool the clear, pale-yellow solution to 0°C.

-

Induce crystallization by scratching the inside of the flask or by inoculating with a seed crystal of α-methyl d-glucoside.

-

Allow crystallization to proceed at 0°C for at least 12 hours.

-

Filter the resulting crystals by suction and wash with cold methyl alcohol.

-

The mother liquor can be concentrated and subjected to further reaction cycles to increase the total yield.

Conclusion

This compound derivatives represent a structurally and functionally diverse class of compounds with significant natural prevalence and therapeutic potential. Their presence in organisms from distinct ecological niches, from alpine plants to marine sponges, underscores their versatile roles in biology. The biosynthetic machinery responsible for their production, particularly the enzymatic cascades found in fungi, offers powerful tools for biocatalysis and the generation of novel drug-like molecules. With established protocols for their analysis and synthesis, and a growing body of evidence for their potent biological activities, this compound derivatives will undoubtedly remain a focal point for research in natural product chemistry, pharmacology, and the development of new therapeutic agents.

References

- 1. fiveable.me [fiveable.me]

- 2. fiveable.me [fiveable.me]

- 3. Novel O-Methylglucoside Derivatives of Flavanone in Interaction with Model Membrane and Transferrin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Methyl a-D-glucopyranoside 100 g - Sigma Aldrich [sigmaaldrich.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Glycosylated Natural Products From Marine Microbes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Methylglucosylation of aromatic amino and phenolic moieties of drug-like biosynthons by combinatorial biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. mdpi.com [mdpi.com]

- 15. Bioactive Compounds in Anti-Diabetic Plants: From Herbal Medicine to Modern Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Methylglucoside - Wikipedia [en.wikipedia.org]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. researchgate.net [researchgate.net]

- 19. US3296245A - Process for the preparation of methylalpha-d-glucoside - Google Patents [patents.google.com]

- 20. Sugar analysis using methyl glycosides [stenutz.eu]

An In-depth Technical Guide on the Core Mechanism of Acid-Catalyzed Methyl Glucoside Formation

Audience: Researchers, scientists, and drug development professionals.

Introduction